Chloroacetamido-peg4-nhs ester
Overview
Description
Chloroacetamido-peg4-nhs ester is a polyethylene glycol (PEG) linker containing chloroacetamide and N-hydroxysuccinimide (NHS) ester functional groups. The chlorine atom in the chloroacetamide group is a good leaving group, making it suitable for substitution reactions. The NHS ester is an active ester that reacts with primary amines to form stable amide bonds. The PEG linker increases the hydrophilic properties of the compound in aqueous media .
Mechanism of Action
Target of Action
Chloroacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Mode of Action
The this compound contains chloroacetamide and NHS ester functional groups . The chlorine in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . These reactions allow the compound to link the E3 ubiquitin ligase ligand and the target protein ligand together in the PROTAC .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase ligand with a target protein ligand, the PROTAC can cause the target protein to be ubiquitinated and subsequently degraded by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the specific function of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, takes place intracellularly . Environmental factors such as pH and the presence of other proteins can influence the compound’s action, efficacy, and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetamido-peg4-nhs ester is synthesized through a series of chemical reactions involving the introduction of chloroacetamide and NHS ester functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Chloroacetamide Introduction: The activated PEG is reacted with chloroacetamide to introduce the chloroacetamide functional group.
NHS Ester Formation: The chloroacetamido-PEG intermediate is then reacted with NHS and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography or recrystallization and is then characterized using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Chloroacetamido-peg4-nhs ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloroacetamide group can be substituted by nucleophiles, such as amines or thiols.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at room temperature or slightly elevated temperatures.
Amide Bond Formation: The NHS ester reacts with primary amines in the presence of a base, such as triethylamine (TEA), in polar solvents like DMSO or DMF
Major Products Formed
Substitution Reactions: The major products are substituted chloroacetamido-PEG derivatives, where the chlorine atom is replaced by the nucleophile.
Amide Bond Formation: The major products are amide-linked PEG derivatives, where the NHS ester is replaced by an amide bond
Scientific Research Applications
Chloroacetamido-peg4-nhs ester has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the development of drug delivery systems.
Biology: It is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: It is utilized in the production of PEGylated compounds for various industrial applications, including cosmetics and pharmaceuticals
Comparison with Similar Compounds
Chloroacetamido-peg4-nhs ester is unique due to its combination of chloroacetamide and NHS ester functional groups, along with the hydrophilic PEG linker. Similar compounds include:
Bromoacetamido-PEG4-NHS ester: Contains a bromoacetamide group instead of chloroacetamide.
Iodoacetamido-PEG4-NHS ester: Contains an iodoacetamide group instead of chloroacetamide.
Methoxy-PEG4-NHS ester: Contains a methoxy group instead of chloroacetamide
These similar compounds differ in their leaving groups and reactivity, making this compound unique in its specific applications and reactivity profile.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWFCYSNJLMFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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